

# Spectroscopic Profile of 2-Amino-5-bromo-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-bromo-3-nitropyridine**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The spectroscopic data for **2-Amino-5-bromo-3-nitropyridine** is summarized in the tables below, providing a clear reference for the characterization of this compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.94	d	2.4	1H	H-6
8.50	d	2.4	1H	H-4
5.67	br s	-	2H	-NH <sub>2</sub>

Data sourced from ChemicalBook.[1]

### <sup>13</sup>C NMR

Explicit experimental <sup>13</sup>C NMR data for **2-Amino-5-bromo-3-nitropyridine** is not readily available in the searched literature. However, based on the analysis of similar pyridine derivatives, the expected chemical shift ranges are provided below.

Chemical Shift (δ) ppm	Assignment
~155-160	C-2
~145-150	C-3
~135-140	C-6
~120-125	C-4
~105-110	C-5

## Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for **2-Amino-5-bromo-3-nitropyridine**. The assignments are based on established group frequency correlations and data from similar compounds.[2][3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium-Strong	N-H asymmetric & symmetric stretching
3100-3000	Medium-Weak	Aromatic C-H stretching
1640-1600	Strong	N-H scissoring (bending)
1580-1450	Strong	C=C and C=N ring stretching
1550-1500	Strong	Asymmetric NO <sub>2</sub> stretching
1350-1300	Strong	Symmetric NO <sub>2</sub> stretching
1200-1000	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending
700-600	Medium-Strong	C-Br stretching

## Mass Spectrometry (MS)

The mass spectrum of **2-Amino-5-bromo-3-nitropyridine** is characterized by a distinct isotopic pattern due to the presence of bromine.

m/z	Relative Intensity	Assignment
217	~100%	[M] <sup>+</sup> (with <sup>79</sup> Br)
219	~98%	[M] <sup>+</sup> (with <sup>81</sup> Br)
187, 189	Variable	[M-NO] <sup>+</sup>
171, 173	Variable	[M-NO <sub>2</sub> ] <sup>+</sup>
108	Variable	[M-Br-NO <sub>2</sub> ] <sup>+</sup>

Molecular Weight: 218.01 g/mol

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

A solution of **2-Amino-5-bromo-3-nitropyridine** is prepared by dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution is then transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR: The spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR: The spectrum is typically acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 90-degree pulse width, a longer relaxation delay (5-10 seconds) to ensure full relaxation of quaternary carbons, and a spectral width of 0-200 ppm are commonly used. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond). Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface. The spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Mass Spectrometry

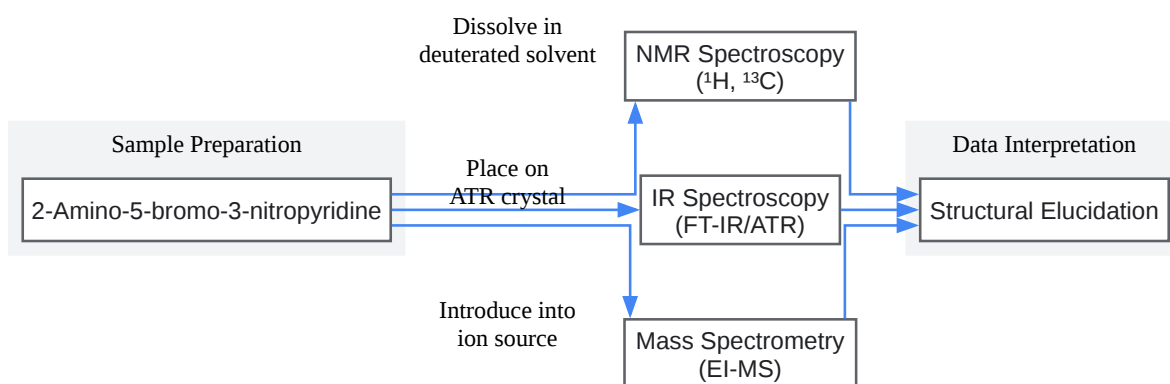
Mass spectral data is acquired using a mass spectrometer with an Electron Ionization (EI) source.

A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged

ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole) and detected. The mass-to-charge ratio ( $m/z$ ) of the ions is recorded to generate the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-bromo-3-nitropyridine**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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## References

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